S-Methylglutathione
Overview
Description
S-Methyl glutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is characterized by the substitution of a methyl group at the sulfur atom of the cysteine residue. S-Methyl glutathione is known for its enhanced nucleophilicity compared to glutathione, making it a potent reagent in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Methyl glutathione can be synthesized through the methylation of glutathione. The process typically involves the reaction of glutathione with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of S-Methyl glutathione follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions
S-Methyl glutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to glutathione.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Glutathione.
Substitution: Various S-alkyl or S-acyl derivatives.
Scientific Research Applications
S-Methyl glutathione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations.
Mechanism of Action
S-Methyl glutathione exerts its effects primarily through its interaction with glutathione S-transferases. These enzymes catalyze the conjugation of S-Methyl glutathione with various electrophilic compounds, leading to detoxification and protection against oxidative damage. The compound also modulates redox signaling pathways and influences cellular processes such as apoptosis and proliferation .
Comparison with Similar Compounds
Similar Compounds
Glutathione: The parent compound, less nucleophilic than S-Methyl glutathione.
Glutathione disulfide: The oxidized form of glutathione, involved in redox cycling.
S-Butyl glutathione: Another S-substituted derivative with different reactivity.
Uniqueness
S-Methyl glutathione stands out due to its enhanced nucleophilicity and ability to participate in a broader range of chemical reactions. Its unique properties make it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQDDTSVRVWHMO-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183479 | |
Record name | S-Methyl glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-56-7 | |
Record name | S-Methylglutathione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methyl glutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl glutathione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-Methyl glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-METHYLGLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW3025SR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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